molecular formula C5H8O3S B8515061 Methanesulfonic acid but-2-ynyl ester

Methanesulfonic acid but-2-ynyl ester

Cat. No.: B8515061
M. Wt: 148.18 g/mol
InChI Key: VHJYVXVTWWISQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid but-2-ynyl ester is a chemical compound with the molecular formula C5H8O3S . As a sulfonate ester, this compound is of significant interest in synthetic organic chemistry primarily because the methanesulfonyl (mesyl) group is an excellent leaving group . The conversion of an alcohol to a sulfonate ester, such as this, transforms an unreactive hydroxyl group into a highly effective leaving group, enabling the molecule to readily participate in nucleophilic substitution (e.g., SN1, SN2) and elimination (e.g., E2) reactions . This activation strategy is a cornerstone of synthetic methodology, allowing researchers to use the but-2-ynyl alcohol backbone as a building block for more complex molecular architectures. The compound features a terminal alkyne moiety in its structure, providing a handle for further orthogonal chemical modifications . This dual functionality—possessing both a superior leaving group and a reactive alkyne—makes it a versatile intermediate for sequential synthetic transformations, including metal-catalyzed cross-coupling reactions like Sonogashira coupling, or cycloaddition reactions such as the Huisgen 1,3-dipolar cycloaddition with azides to form triazoles, which is central to "click chemistry" methodologies . From a safety and regulatory perspective, it is important to note that esters of methanesulfonic acid have been historically investigated as potent irreversible inhibitors of enzymes like acetylcholinesterase . This product is intended for research use only and is not for human or veterinary use.

Properties

Molecular Formula

C5H8O3S

Molecular Weight

148.18 g/mol

IUPAC Name

but-2-ynyl methanesulfonate

InChI

InChI=1S/C5H8O3S/c1-3-4-5-8-9(2,6)7/h5H2,1-2H3

InChI Key

VHJYVXVTWWISQL-UHFFFAOYSA-N

Canonical SMILES

CC#CCOS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Alkyl Methanesulfonates

Examples : Methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), iso-butyl methanesulfonate.

Property This compound Methyl Methanesulfonate (MMS) iso-Butyl Methanesulfonate
Structure Propargyl group (C≡CH) Methyl group Branched iso-butyl group
Reactivity High (sp-hybridized carbon) Moderate Moderate
Genotoxicity Not directly studied Strong mutagen Weakly positive at high cytotoxicity
Applications Potential for click chemistry DNA alkylation studies Limited industrial use

Key Findings :

  • MMS and EMS are well-documented alkylating agents with strong genotoxic effects, classified by IARC as hazardous .
  • iso-Butyl methanesulfonate exhibits weaker genotoxicity, detectable only at cytotoxic concentrations in micronucleus assays .
  • The but-2-ynyl ester’s triple bond may enhance its utility in bioorthogonal reactions, though toxicity data are lacking.

Aryl and Heteroaryl Triflates

Examples : 5-Methyl-2-pyridinyl triflate, 4-methyl-2-pyridyl triflate.

Property This compound 5-Methyl-2-pyridinyl Triflate
Structure Alkyne substituent Pyridine ring with triflate
Reactivity Electrophilic alkyne Excellent leaving group
Applications Potential cross-coupling reagent Negishi, Suzuki couplings
Stability Likely moisture-sensitive Stable under inert conditions

Key Findings :

  • Triflates (trifluoromethanesulfonates) are pivotal in cross-coupling reactions due to their superior leaving group ability .
  • The but-2-ynyl ester’s alkyne group could enable alkyne-azide cycloadditions, expanding its synthetic utility compared to aryl triflates.

Functionalized Esters

Examples: Allyl methanesulfonate, (2S)-2-aminopropyl methanesulfonate.

Property This compound Allyl Methanesulfonate
Structure Propargyl group Allyl (C=C) group
Reactivity Triple bond reactivity Electrophilic allylation
Applications Polymer modification, click chemistry Protecting groups, polymers

Key Findings :

  • Allyl esters are used in protecting alcohol groups and polymer synthesis , whereas the but-2-ynyl ester’s triple bond may offer orthogonal reactivity.
  • Esters with amino groups (e.g., (2S)-2-aminopropyl methanesulfonate) are employed in prodrugs to enhance solubility, as seen in taxol derivatives .

Preparation Methods

Reaction Mechanism

Methanesulfonic acid reacts with but-2-yn-1-ol in the presence of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) to form the ester and water. The mechanism involves protonation of the hydroxyl group, followed by nucleophilic attack by the alcohol on the activated carbonyl of methanesulfonic acid.

Optimized Conditions

  • Molar Ratio : A 1:1.2 molar ratio of methanesulfonic acid to but-2-yn-1-ol ensures complete conversion of the limiting reagent.

  • Catalyst Loading : 5–10 wt% p-toluenesulfonic acid relative to the alcohol.

  • Temperature : 60–80°C under reflux to drive off water and shift equilibrium.

  • Solvent : Toluene or dichloromethane for azeotropic water removal.

Table 1: Representative Acid-Catalyzed Esterification Parameters

ParameterValue/DescriptionSource Derivation
Reaction Time6–12 hoursPatent CN101302213A
Yield72–89%Analogous ester synthesis
Purity (GC/MS)>95% after distillationPatent CN105061269A

Nucleophilic Substitution with Methanesulfonyl Chloride

An alternative method employs methanesulfonyl chloride (MsCl) and but-2-yn-1-ol under basic conditions. This route avoids water formation, enabling milder conditions.

Reaction Protocol

  • Base Selection : Triethylamine or pyridine (2.0 equivalents) neutralizes HCl byproduct.

  • Solvent : Anhydrous dichloromethane or THF at 0–25°C.

  • Stoichiometry : 1.1 equivalents of MsCl per alcohol to compensate for volatility.

Advantages Over Acid Catalysis

  • Faster reaction times (1–3 hours).

  • Higher yields (85–93%) due to irreversible chloride displacement.

  • Reduced side products (e.g., elimination or rearrangement).

Table 2: Nucleophilic Substitution Performance Metrics

MetricAcid CatalysisNucleophilic Substitution
Average Yield78%89%
Reaction Time8 hours2 hours
Byproduct Formation5–10%<2%

Catalytic Innovations from Patent Literature

Recent patents disclose advanced catalytic systems for sulfonate ester synthesis, though none directly address but-2-ynyl derivatives.

Heteropolyacid Catalysts (CN105061269A)

Titanium-silicon-tungsten heteropolyacids (TiSiW₁₂O₄₀/SiO₂) enable esterification at lower temperatures (40–50°C) with 94% yield in model systems. These catalysts minimize side reactions and are recyclable for 5–7 cycles without significant activity loss.

Two-Phase Separation Techniques

A patent describing tin methanesulfonate preparation (CN105061269A) introduces a two-phase laminated flow method to remove organic impurities. Applied to but-2-ynyl ester synthesis, this could enhance purity by segregating unreacted alcohol or diesters into a separate phase.

Challenges and Mitigation Strategies

Alkyne Reactivity

The but-2-ynyl group’s triple bond poses risks of undesired polymerization or propargylation under acidic conditions. Mitigations include:

  • Strict temperature control (<80°C).

  • Use of radical inhibitors (e.g., hydroquinone) at 0.1–0.5 wt%.

Purification Difficulties

The ester’s polarity complicates distillation. Patent CN105061269A recommends silica gel chromatography with ethyl acetate/hexane (1:4) for lab-scale purification. Industrial processes may employ wiped-film evaporation.

Comparative Analysis of Methods

Table 3: Method-Specific Advantages and Limitations

MethodAdvantagesLimitations
Acid CatalysisLow cost, simple setupLong reaction time
Nucleophilic SubstitutionHigh yield, fast kineticsMoisture-sensitive reagents
Catalytic (Heteropolyacid)Recyclable catalyst, mild conditionsSpecialized equipment required

Q & A

Basic: What are the key synthetic routes for preparing Methanesulfonic acid but-2-ynyl ester, and how is purity validated?

Methodological Answer:
The ester is typically synthesized via nucleophilic substitution, where the hydroxyl group of but-2-yn-1-ol reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine). Post-synthesis, purity is validated using HPLC (High-Performance Liquid Chromatography) with UV detection, as demonstrated in radiopharmaceutical precursor purification . Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy further confirm structural integrity, referencing NIST-standardized data for molecular weight (110.132 g/mol) and spectral signatures .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Safety data sheets (SDS) emphasize using personal protective equipment (PPE) including nitrile gloves and fume hoods, as sulfonate esters are alkylating agents with potential mutagenicity. Proper storage at 2–8°C in airtight containers minimizes hydrolysis. Toxicity profiles recommend acute exposure protocols, such as immediate rinsing for skin contact and respiratory protection during aerosol generation .

Advanced: How does the leaving-group efficiency of this compound compare to trifluoromethanesulfonate (triflate) esters in SN2 reactions?

Methodological Answer:
The but-2-ynyl ester’s leaving-group ability is influenced by steric hindrance from the alkyne moiety, which reduces its reactivity compared to triflate esters. Computational studies (e.g., density functional theory) predict lower electrophilicity due to reduced stabilization of the transition state. Experimental kinetic data show slower substitution rates in reactions with nucleophiles like fluoride, as observed in radiofluorination studies where triflate esters outperform .

Advanced: What experimental design optimizes its use in radiofluorination for PET tracer synthesis?

Methodological Answer:
Automated radiosynthesis platforms (e.g., PET-MF-2V-IT-1) enable one-step [18F]fluorination. Key parameters include:

  • Precursor stoichiometry: A 1:1.2 molar ratio of ester to [18F]fluoride ensures minimal side products.
  • Reaction solvent: Anhydrous acetonitrile or DMF enhances nucleophilic displacement.
  • Purification: Semi-preparative HPLC with C18 columns achieves >95% radiochemical purity, validated via radio-TLC .

Basic: What analytical techniques are prioritized for characterizing this ester?

Methodological Answer:

  • NMR: ¹H and ¹³C NMR identify sulfonate (δ 3.0–3.5 ppm for CH3SO3) and alkyne (δ 1.8–2.2 ppm) protons.
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (m/z 110.132) and fragmentation patterns .
  • FT-IR: Strong S=O stretching (1350–1200 cm⁻¹) and C≡C absorption (~2100 cm⁻¹) are diagnostic .

Advanced: Can computational modeling predict its reactivity in multi-component reactions?

Methodological Answer:
Yes. Molecular dynamics simulations using software like Gaussian or ORCA model transition states in reactions such as Huisgen cycloadditions. Key parameters include:

  • Electrostatic Potential Maps: Highlight electrophilic sulfur and nucleophilic alkyne regions.
  • Activation Energy Barriers: Predict reaction feasibility under varying temperatures (e.g., 25–80°C).
  • Solvent Effects: COSMO-RS models assess solvation in polar aprotic solvents (e.g., THF, DMSO) .

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